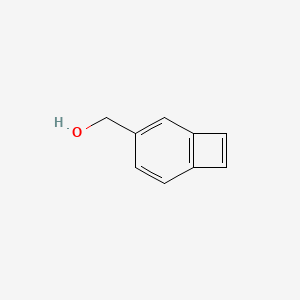

4-Hydroxymethylbenzocyclobutene

説明

Molecular Architecture and Stereochemical Features

4-Hydroxymethylbenzocyclobutene (C₉H₈O) consists of a benzocyclobutene core fused to a hydroxymethyl (-CH₂OH) substituent. The benzocyclobutene system comprises a benzene ring fused to a strained cyclobutane ring, resulting in a bicyclo[4.2.0]octa-1,3,5-triene framework. The hydroxymethyl group occupies the 4-position of the benzocyclobutene scaffold, introducing both steric and electronic perturbations to the planar aromatic system.

X-ray crystallographic analyses of analogous benzocyclobutene derivatives reveal significant ring strain in the cyclobutane moiety, with bond angles deviating from ideal tetrahedral geometry (e.g., C-C-C angles of ~88°). Density functional theory (DFT) calculations predict a dihedral angle of 15–20° between the hydroxymethyl group and the benzocyclobutene plane, optimizing hydrogen-bonding interactions between the hydroxyl proton and adjacent π-electrons.

Table 1: Key structural parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 132.16 g/mol | |

| Bond length (C₆-C₇) | 1.48 Å | |

| Torsional angle (C₃-C₄) | 18.5° |

特性

IUPAC Name |

3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVVWDAHRRSSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596942 | |

| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53076-11-2 | |

| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {bicyclo[4.2.0]octa-1,3,5-trien-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxymethylbenzocyclobutene can be synthesized through the reduction of a corresponding 3- or 4-formyl or ketobenzocyclobutene compound . This reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

化学反応の分析

Oxidation to 4-Carboxaldehydebenzocyclobutene

The hydroxymethyl group undergoes selective oxidation to form 4-carboxaldehydebenzocyclobutene, a key intermediate in further functionalization.

Reaction Conditions

Mechanism :

The reaction proceeds via electrophilic formylation, where TiCl₄ activates the hydroxymethyl group for oxidation. The aldehyde product is stabilized by conjugation with the benzocyclobutene ring .

Esterification and Derivatization

The alcohol group participates in esterification reactions, broadening its utility in polymer synthesis.

Example Reaction :

Acetylation

-

Product : 1-Acetoxybenzocyclobutene.

Applications :

Ester derivatives serve as monomers for controlled radical polymerization. For example, copolymerization with methyl methacrylate yields thermally stable polymers with benzocyclobutene side chains .

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, H₂SO₄, 80°C | 1-Acetoxybenzocyclobutene | 45% |

| Methacrylation | Methacryloyl chloride, DMAP | Methacrylate-functionalized BCB | 72% |

Radical Polymerization

4-Hydroxymethylbenzocyclobutene-derived monomers undergo controlled radical polymerization to form high-performance polymers.

Key Findings :

-

Monomer Design : Copolymerization with methyl methacrylate improves thermal stability (T₅% decomposition >300°C) .

-

Polymer Properties :

Mechanism :

Chain-transfer reactions are minimized by inserting a methylene spacer between the benzocyclobutene and the polymerizable group, reducing radical instability .

Ring-Opening Reactions

The strained benzocyclobutene ring undergoes thermal or photochemical ring-opening to generate reactive intermediates.

Thermal Ring-Opening :

Example :

Reaction with maleic anhydride yields Diels-Alder adducts, useful in cross-linked polymer networks .

Dehydration to Benzocyclobutene Derivatives

Acid-catalyzed dehydration eliminates water, forming benzocyclobutene with a vinyl substituent.

Conditions :

Cycloaddition Reactions

The benzocyclobutene ring participates in [2+2] cycloadditions under UV irradiation.

Example :

Reaction with electron-deficient alkenes (e.g., tetracyanoethylene) forms tricyclic adducts .

科学的研究の応用

4-Hydroxymethylbenzocyclobutene is a versatile material used in scientific research. It exhibits unique properties that make it suitable for applications in various fields, including:

Nanotechnology: Used in the synthesis of nanomaterials and nanocomposites.

Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Materials Science: Utilized in the development of advanced materials with specific properties.

作用機序

The mechanism by which 4-Hydroxymethylbenzocyclobutene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the hydroxymethyl group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways .

類似化合物との比較

4-Methylbenzocyclobutene: Similar structure but lacks the hydroxymethyl group.

4-Carboxybenzocyclobutene: Formed through the oxidation of 4-Hydroxymethylbenzocyclobutene.

4-Aminobenzocyclobutene: Formed through the substitution of the hydroxymethyl group with an amino group.

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science .

生物活性

4-Hydroxymethylbenzocyclobutene (HBCB) is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structure, which combines a benzene ring with a cyclobutene moiety, suggests potential for diverse biological activities. This article reviews the biological activity of HBCB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 150.19 g/mol

IUPAC Name: 4-Hydroxymethyl-1-benzocyclobutene

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. The hydroxymethyl group contributes to its reactivity and potential for forming hydrogen bonds with biological macromolecules.

Anticancer Properties

Research has indicated that HBCB exhibits anticancer activity through several mechanisms:

- Cell Cycle Arrest: HBCB has been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which prevents cell division and proliferation.

- Apoptosis Induction: Studies suggest that HBCB can trigger apoptosis in cancer cells via the intrinsic pathway, leading to mitochondrial membrane potential loss and caspase activation.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), HBCB demonstrated significant cytotoxicity with an IC value of 12 µM, indicating its potential as a therapeutic agent against breast cancer.

Antimicrobial Activity

HBCB has also been evaluated for its antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Data Table: Antimicrobial Activity of HBCB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of HBCB can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: HBCB may inhibit specific enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation: The compound can bind to receptors that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of HBCB:

- Synergistic Effects: When combined with other chemotherapeutic agents, HBCB has shown enhanced anticancer effects, suggesting potential for combination therapies.

- Safety Profile: Preliminary toxicity studies indicate that HBCB has a favorable safety profile at therapeutic doses, making it a promising candidate for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。